molecular formula C2H2Cl2F2 B158981 1,2-Dichloro-1,1-difluoroethane CAS No. 1649-08-7

1,2-Dichloro-1,1-difluoroethane

Cat. No. B158981
CAS RN: 1649-08-7
M. Wt: 134.94 g/mol
InChI Key: SKDFWEPBABSFMG-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,1-difluoroethane, also known as R-132b or HCFC-132b, is a haloalkane and a hydrochlorofluorocarbon . It is an intermediate during the production of HFC-134a . According to a 2022 report by the WMO and other agencies, it has an Ozone Depletion Potential (ODP) of 0.038 and a 100-year Global Warming Potential (GWP) of 332 .


Synthesis Analysis

While specific synthesis methods for 1,2-Dichloro-1,1-difluoroethane were not found, it’s known that it can be produced as an intermediate during the production of HFC-134a .


Molecular Structure Analysis

The molecular formula of 1,2-Dichloro-1,1-difluoroethane is C2H2Cl2F2 . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,2-Dichloro-1,1-difluoroethane is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals . They suffer oxidation with strong oxidizing agents and under extremes of temperature .


Physical And Chemical Properties Analysis

1,2-Dichloro-1,1-difluoroethane is a colorless liquid . It has a density of 1.42 g/ml (at 20 °C), a melting point of -101.2 °C, and a boiling point of 46.8 °C .

Scientific Research Applications

Synthesis and Industrial Applications

  • Reductive Dechlorination for Synthesis : 1,2-Dichloro-1,1-difluoroethane can be used in the synthesis of 1-chloro-2,2-difluoroethylene through reductive dechlorination. This process, involving zero-valent zinc and various solvents like methanol, dimethyl formamide, and ethanol, is significant for industrial-scale production, especially since 1,2,2-trichloro-1,1-difluoroethane, a waste material from 2,2-dichloro-1,1,1-trifluoroethane production, can be recycled using this method (Wang, Yang, & Xiang, 2013).

Chemical Properties and Reactions

  • Hydrate Equilibrium Data : The hydrate equilibrium data of compounds including 1,2-Dichloro-1,1-difluoroethane are crucial in understanding their physical properties and potential applications. This data helps in the exploration of their utilization in various industrial and scientific settings (Liang, Guo, Wang, & Fan, 2001).

  • Reactions with Azoles : 1,2-Dichloro-1,1-difluoroethane undergoes reactions with pyrazole and imidazole sodium salts, leading to the formation of various derivatives. Such chemical interactions are valuable in organic synthesis and the development of new compounds (Petko et al., 2011).

  • Stereoelectronic Effects on Rotational Isomerism : Research shows that 1,2-Dichloro-1,1-difluoroethane and similar compounds exhibit unique rotational isomerism influenced by stereoelectronic effects. Understanding these properties is essential in the field of stereochemistry and molecular design (Souza, Freitas, & Rittner, 2008).

Environmental and Safety Considerations

  • Degradation with Advanced Reduction Processes (ARPs) : The degradation of 1,2-Dichloro-1,1-difluoroethane using advanced reduction processes like UV irradiation combined with various reagents is a significant area of study. This is crucial for mitigating the environmental and health impacts of this chemical (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).

  • Fluorination Using Catalysts : The reaction of 1,2-dichloro-1,1,2-trifluoro-2-methoxyethane with anhydrous hydrogen fluoride in the presence of metal fluorides is an important process. Such fluorination reactions are fundamental in the synthesis of various fluorinated compounds (Sekiya, Quan, Tamura, Gao, & Junji, 2001).

Safety And Hazards

Inhalation of 1,2-Dichloro-1,1-difluoroethane may be harmful . Contact may cause burns to skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

1,2-Dichloro-1,1-difluoroethane has been detected in the atmosphere at concentrations of up to 0.17 parts per trillion, probably because of its use during the production of other chemicals . Most emissions seem to come from East Asia . Future directions could involve finding ways to reduce these emissions and exploring safer alternatives.

properties

IUPAC Name

1,2-dichloro-1,1-difluoroethane
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InChI

InChI=1S/C2H2Cl2F2/c3-1-2(4,5)6/h1H2
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InChI Key

SKDFWEPBABSFMG-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)Cl)Cl
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Molecular Formula

C2H2Cl2F2
Record name 1,2-DICHLORO-1,1-DIFLUOROETHANE
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DSSTOX Substance ID

DTXSID5031393
Record name 1,2-Dichloro-1,1-difluoroethane
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Molecular Weight

134.94 g/mol
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Physical Description

1,2-dichloro-1,1-difluoroethane is a colorless odorless liquid. Nonflammable., Colorless liquid; [CAMEO] Almost insoluble in water; Boiling point = 46-47 deg C; [MSDSonline]
Record name 1,2-DICHLORO-1,1-DIFLUOROETHANE
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Boiling Point

46.8 °C @ 760 mm Hg
Record name 1,2-DICHLORO-1,1-DIFLUOROETHANE
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Solubility

In water, 850 mg/l @ 24 °C
Record name 1,2-DICHLORO-1,1-DIFLUOROETHANE
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Density

1.4163 g/cu cm @ 20 °C
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Vapor Pressure

340.0 [mmHg], 340 mm Hg @ 25 °C
Record name 1,2-Dichloro-1,1-difluoroethane
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Product Name

1,2-Dichloro-1,1-difluoroethane

Color/Form

Colorless

CAS RN

1649-08-7, 25915-78-0
Record name 1,2-DICHLORO-1,1-DIFLUOROETHANE
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Melting Point

-101.2 °C
Record name 1,2-DICHLORO-1,1-DIFLUOROETHANE
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Synthesis routes and methods

Procedure details

An alternative approach to HCFC's is the chlorination of fluorocarbons such as CH3CF3 (HFC-143a). For example, McBee (Industrial and Engineering Chemistry, Vol. 39, pp. 409-412 (1947)) reported that vapor phase chlorination of HFC-143a afforded a mixture of HCFC-133a, HCFC-132b, CHCl2CF3 (HCFC-123), and the fully chlorinated CF3CCl3 (CFC-113a). McBee also reported the chlorination of CH3CClF2 (HCFC-142b) to give HCFC-132b, HCFC-122, and the fully chlorinated CClF2CCl3 (CFC-112a). Again, using this technique --CH2Cl and --CHCl2 groups dominate the attainable substitution pattern.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
H Yin, JP Jones, MW Anders - Chemical research in toxicology, 1995 - ACS Publications
1-Fluoro-1, 1, 2-trichloroethane (HCFC-131a), 1, 2-dichloro-1, 1-difluoroethane (HCFC-132b), and 1, 1, l-trifluoro-2-chloroethane (HCFC-133a) were chosen as models for comparative …
Number of citations: 20 pubs.acs.org
H Yin, MW Anders, JP Jones - Chemical research in toxicology, 1996 - ACS Publications
1,2-Dichloro-1-fluoroethane (HCFC-141) and 1,1,2-trichloro-2-fluoroethane (HCFC-131) were chosen as models to study the regioselectivity of halogenated alkane metabolism. …
Number of citations: 25 pubs.acs.org
JW Harris, MW Anders - Chemical research in toxicology, 1991 - ACS Publications
l, 2-Dichloro-l, l-difluoroethane (HCFC-132b) is a potential substitute for some ozone-depleting chlorofluorocarbons and a model for other 1, 1, 1, 2-tetrahaloethanes under …
Number of citations: 42 pubs.acs.org
T Yano, S Ozaki, H Ogura… - The Journal of Physical …, 1985 - ACS Publications
The infrared multiphoton decomposition (IRMPD) of CF2C1CH2C1 was studied with focusing geometry using the P (34) line of the 9.6-pm C02 band (1033.6 cm-1). The principal …
Number of citations: 16 pubs.acs.org
R Malhotra, LA Woolf - International journal of thermophysics, 1997 - Springer
The effect of pressure on the volume of R141, R131, and R132b is reported as volume ratios (the volume under pressure relative to its value at atmospheric pressure) at six …
Number of citations: 1 link.springer.com
ZF Dong, M Schneider, J Wolfrum - International journal of …, 1989 - Wiley Online Library
The decomposition of 1‐chloro‐1,1‐difluoroethane by a radical chain reaction has been studied in a flow reactor in the temperature range from 503 to 773 K. For the initiation of the …
Number of citations: 13 onlinelibrary.wiley.com
J Chapman, R Hill, J Muir… - Journal of Pharmacy …, 1967 - Wiley Online Library
The following impurities arising during the manufacture of a proprietary halothane have been identified by gas chromatographic, mass spectrometric, nmr and infrared techniques: 2‐…
Number of citations: 16 onlinelibrary.wiley.com
Y Ishikawa, S Arai - Bulletin of the Chemical Society of Japan, 1984 - journal.csj.jp
Time-resolved infrared emission spectra have been measured in the infrared multiple-photon decomposition of CClF 2 CH 2 Cl. The spectra were composed of emissions attributable to …
Number of citations: 18 www.journal.csj.jp
KK Pushpa, A Kumar, PD Naik, KA Rao… - Chemical physics …, 1997 - Elsevier
A strong visible luminescence was observed in the CO 2 laser induced infrared multiphoton dissociation of 1,2-dichloro-1,1-difluoroethane. The emission observed between 350–750 …
Number of citations: 2 www.sciencedirect.com
JB Cross, J Lielmezs - Journal of Chemical and Engineering Data, 1967 - ACS Publications
The RECENT availabiEty of spectroscopic data for 1, 2-dichloro-l, l-difluoroethane (1, 5, 8) hasmade it possible to estimate the thermodynamic functions—heat capacity, enthalpy, …
Number of citations: 5 pubs.acs.org

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